molecular formula C16H16N4O B5619979 N-benzyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide

N-benzyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B5619979
M. Wt: 280.32 g/mol
InChI Key: IFIFOGGSXIMZSW-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine derivatives represent a significant class of heterocyclic compounds, displaying a wide range of biological activities and applications in medicinal chemistry. The structural core of these compounds, resembling that of adenine and guanine, allows for interactions with various biological targets, making them valuable scaffolds for drug development.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves regioselective strategies and cyclization reactions. A common approach includes the condensation of amino-pyrazole with appropriate carbonyl compounds, followed by cyclization. For instance, the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides demonstrates the versatility of synthetic methods applied to these heterocycles (Drev et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been elucidated through various techniques, including crystallography. These studies reveal a compact heterocyclic system that can engage in hydrogen bonding and π-π interactions, contributing to their biological activity. For example, the crystal structure of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide highlights the typical features of these molecules (Liu et al., 2016).

Mechanism of Action

While the exact mechanism of action of “N-benzyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide” is not specified in the search results, similar compounds have shown bactericidal efficacy against Mycobacterium tuberculosis, targeting MmpL3 .

Safety and Hazards

The compound is classified as an irritant . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The significant potential of trans-configured tetrahydropyrazolo[1,5-a]pyrimidines for the development of active small molecules has been indicated . While possessing structural lability due to the low energy of the conformational transition, they have the ability to adjust to the active site of the desired target . This suggests that “N-benzyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide” and similar compounds could be promising candidates for future drug discovery efforts.

properties

IUPAC Name

N-benzyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-11-8-12(2)20-15(18-11)9-14(19-20)16(21)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIFOGGSXIMZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C(=O)NCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide

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